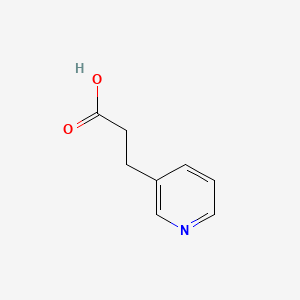

3-Pyridinepropionic acid

Description

Properties

IUPAC Name |

3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGXIUUWINKTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293459 | |

| Record name | 3-Pyridinepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-19-4 | |

| Record name | 3-Pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPK99G68KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyridinepropionic Acid (CAS 3724-19-4) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 3-Pyridinepropionic acid (also known as 3-(3-pyridyl)propionic acid), a versatile heterocyclic compound with significant potential in coordination chemistry and pharmaceutical research. This document moves beyond a simple recitation of properties to offer practical insights into its synthesis, reactivity, and applications, grounded in established scientific literature.

Core Molecular and Physicochemical Properties

This compound is a bifunctional molecule, incorporating both a basic pyridine ring and an acidic carboxylic acid group.[1] This dual nature dictates its chemical behavior and applications. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3724-19-4 | [2][3] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Slightly beige crystalline powder | [4] |

| Melting Point | 156-160 °C | [3] |

| Boiling Point | 309.9 °C at 760 mmHg | [4] |

| Density | 1.193 g/cm³ | [4] |

| logP (Octanol/Water) | 1.099 | [5] |

| Water Solubility | log(S) = -1.56 (mol/L) | [5] |

These properties indicate a polar, crystalline solid with moderate lipophilicity. Its structure presents multiple sites for chemical interaction, making it a valuable building block.

Spectroscopic and Structural Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. Below are key spectroscopic data points.

Mass Spectrometry

-

Electron Ionization (EI-MS): The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2] Key fragments can be used to confirm the molecular structure.

Infrared (IR) Spectroscopy

-

The NIST Chemistry WebBook contains an evaluated IR spectrum. Key vibrational bands include those corresponding to the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=N stretches from the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published, and fully assigned spectrum for this compound can be challenging to locate, data for structurally similar compounds can provide valuable guidance. For instance, the proton and carbon environments in 3-phenylpropionic acid and other pyridine carboxylic acids have been well-characterized.[6] Based on these related structures, the following represents a predicted NMR profile in a common solvent like DMSO-d₆:

-

¹H NMR (Predicted):

-

Pyridine Protons: Four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 2 and 6 of the pyridine ring are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom.

-

Propionic Acid Protons: Two methylene groups appearing as triplets in the aliphatic region (typically δ 2.5-3.0 ppm).

-

Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 12 ppm).

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbon: A signal in the range of δ 170-175 ppm.

-

Pyridine Carbons: Five distinct signals in the aromatic region (typically δ 120-150 ppm).

-

Methylene Carbons: Two signals in the aliphatic region (typically δ 30-40 ppm).

-

Experimental Causality: The choice of a deuterated polar solvent like DMSO-d₆ is crucial for NMR analysis due to the compound's polarity and to ensure the exchangeable carboxylic acid proton is observable.

Synthesis and Reactivity

Synthetic Pathways

Several synthetic routes can be envisioned for this compound, leveraging established organic chemistry reactions. A common conceptual approach involves the modification of a pre-existing pyridine ring with a three-carbon sidechain.

One plausible synthetic workflow is outlined below:

Caption: A potential hydrocarboxylation route to this compound.

Experimental Protocol: A Generalized Hydrocarboxylation Approach

Causality: This method is advantageous as it constructs the carboxylic acid functionality directly from a readily available vinyl precursor in a single, atom-economical step.

-

Reactor Setup: A high-pressure reactor is charged with 3-vinylpyridine, a palladium source (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a suitable solvent (e.g., dioxane).

-

Reaction Conditions: The reactor is pressurized with carbon monoxide and heated. The reaction is stirred for a specified time until completion, which can be monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: After cooling and depressurization, the reaction mixture is typically subjected to an aqueous work-up to isolate the carboxylic acid. The product can then be purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific conditions such as temperature, pressure, and catalyst loading would require optimization.

Chemical Reactivity

The reactivity of this compound is characterized by the interplay between its two functional groups.

-

At the Carboxylic Acid: It undergoes typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol (3-pyridinepropanol).

-

At the Pyridine Nitrogen: The nitrogen atom is basic and can be protonated, alkylated, or oxidized to an N-oxide. It also serves as a coordination site for metal ions. This is a key feature for its use in supramolecular chemistry.

Applications in Research and Development

Coordination Chemistry and Materials Science

A primary application of this compound is as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[3][7] Its ability to act as a bridging ligand, coordinating to metal centers through both the pyridine nitrogen and the carboxylate oxygen, allows for the construction of extended 1D, 2D, or 3D structures.[8]

Experimental Workflow: Synthesis of a Zinc(II) Coordination Polymer

Caption: Workflow for the synthesis of a coordination polymer.

Protocol: Hydrothermal Synthesis of [Zn(PPA)₂(H₂O)₂]n

Causality: Hydrothermal or solvothermal synthesis is often employed to increase the solubility of reactants and promote the growth of high-quality crystals of the coordination polymer.

-

Preparation of Solution: this compound and a stoichiometric amount of a zinc(II) salt (e.g., zinc nitrate hexahydrate) are dissolved in a solvent mixture, such as methanol and water.[7]

-

Reaction: The solution is sealed in a Teflon-lined stainless steel autoclave.

-

Heating and Cooling: The autoclave is heated to a specific temperature (e.g., 120-180 °C) for 1-3 days. It is then cooled slowly to room temperature to allow for crystal formation.

-

Isolation: The resulting crystals are collected by filtration, washed with the mother liquor, and dried.

These materials are of interest for applications in gas storage, catalysis, and luminescence.[8] For example, this compound has been used as a chelating agent for rare-earth ions like Eu³⁺ and Tb³⁺ to enhance fluorescence in sol-gels.[3]

Pharmaceutical and Biological Research

The aryl propionic acid motif is a well-known pharmacophore, most famously represented by NSAIDs like ibuprofen.[7] This makes this compound and its derivatives compounds of interest for drug discovery.

Potential Biological Activities:

-

Anti-inflammatory: As a member of the aryl propionic acid class, it is a candidate for investigation as an anti-inflammatory agent.[7]

-

Antibacterial: Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and shown to possess antibacterial activity, particularly against Gram-positive bacteria.[9]

-

Antimicrobial: More broadly, pyridine-containing compounds are explored for a wide range of antimicrobial and antiviral activities.

Drug Development Insights:

The pyridine ring can serve multiple roles in a drug candidate. It can act as a hydrogen bond acceptor, participate in π-stacking interactions with biological targets, and improve the aqueous solubility and pharmacokinetic properties of a molecule.[10] The development of derivatives of this compound for antibacterial applications has shown that modifications to the core structure can lead to potent compounds with reduced potential for drug resistance.[9]

Safety and Handling

This compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn. If there is a risk of generating dust, respiratory protection (e.g., an N95 dust mask) is recommended.[3]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

This compound (CAS 3724-19-4) is a compound with a rich chemical profile that makes it a valuable tool for both materials scientists and medicinal chemists. Its utility as a bifunctional ligand in the construction of coordination polymers is well-established. Furthermore, its structural similarity to known pharmacophores suggests significant, yet underexplored, potential in drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers to confidently incorporate this versatile molecule into their research and development programs.

References

- 1. Synthesis of coordination polymers and zinc compounds - Divulga UAB - University research dissemination magazine [uab.cat]

- 2. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-PYRIDIN-4-YL-PROPIONIC ACID(6318-43-0) 1H NMR [m.chemicalbook.com]

- 4. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.ub.ro [pubs.ub.ro]

- 6. 3-OXO-3-PYRIDIN-3-YL-PROPIONIC ACID ETHYL ESTER(6283-81-4) 1H NMR spectrum [chemicalbook.com]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to 3-Pyridinepropionic Acid: Core Properties, Synthesis, and Applications in Advanced Research

Abstract

This technical guide provides an in-depth examination of 3-Pyridinepropionic acid (3-PPA), a heterocyclic carboxylic acid of significant interest to materials science and pharmaceutical development. The document delineates its fundamental molecular and physicochemical properties, offers a detailed, field-tested synthesis protocol, and explores its primary applications as a versatile ligand and a scaffold for drug discovery. Emphasis is placed on the causality behind experimental choices, self-validating quality control methodologies, and the authoritative grounding of all technical claims. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this valuable chemical entity.

Introduction to this compound

This compound, also known as 3-(3-Pyridyl)propionic acid, is a bifunctional molecule featuring a pyridine ring and a carboxylic acid group connected by a propyl chain. This unique structure imparts a combination of properties that make it a valuable building block in several scientific domains. The pyridine moiety, with its nitrogen atom, acts as an effective coordination site for metal ions, making 3-PPA a widely used ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2] Concurrently, its structural relation to the aryl propionic acids—a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)—positions it and its derivatives as promising candidates in medicinal chemistry and drug discovery.[3] This guide will bridge the gap between its fundamental chemistry and its practical applications, providing scientists with the foundational knowledge required for its effective utilization.

Core Molecular and Physicochemical Properties

The identity, purity, and behavior of this compound are defined by its core molecular and physical characteristics. A precise understanding of these properties is the bedrock of reproducible research and development. Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(pyridin-3-yl)propanoic acid | [4] |

| Synonyms | 3-(3-Pyridyl)propionic acid, Pyridine-3-propionic acid | [2][5] |

| CAS Number | 3724-19-4 | [5] |

| Molecular Formula | C₈H₉NO₂ | [5] |

| Molecular Weight | 151.16 g/mol | [5] |

| Appearance | Slightly beige crystalline powder | [1] |

| Melting Point | 156-160 °C | [5] |

| Solubility | Soluble in polar solvents like water and alcohols | [6] |

Synthesis and Manufacturing Insights

The reliable synthesis of this compound is crucial for its application in research. A common and efficient laboratory-scale method involves the catalytic hydrogenation of its unsaturated precursor, 3-(3-pyridinyl)acrylic acid. This method is favored for its high yield and the relative ease of product isolation.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of a carbon-carbon double bond in the acrylic acid precursor to yield the saturated propionic acid derivative. The choice of 10% palladium on carbon (Pd/C) as a catalyst is based on its high efficacy and selectivity for this type of hydrogenation, minimizing side reactions.[7]

Materials:

-

3-(3-pyridinyl)acrylic acid (precursor)

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate (reagent grade)

-

Hydrogen (H₂) gas

-

Parr shaker or similar hydrogenation apparatus

-

Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a suitable pressure vessel for a hydrogenation apparatus, combine 3.0 g (20 mmol) of 3-(3-pyridinyl)acrylic acid and 0.3 g of 10% palladium on carbon.[7]

-

Solvent Addition: Add 150 mL of ethyl acetate to the vessel. The solvent serves to dissolve the reactant and facilitate its interaction with the solid catalyst surface.

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel to 4 atmospheres (approx. 60 psi) with hydrogen.[7]

-

Reaction Execution: Commence shaking or stirring to ensure intimate mixing of the reactant, solvent, and catalyst. Maintain the reaction for 24 hours under a constant hydrogen pressure.[7]

-

Catalyst Removal: Upon completion, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite or a fine filter paper to remove the palladium catalyst. This step is critical as palladium residues can interfere with subsequent applications.

-

Product Isolation: Transfer the clear filtrate to a round-bottom flask. Concentrate the solution in vacuo using a rotary evaporator to remove the ethyl acetate.[7]

-

Final Product: The resulting solid is the desired this compound, which can be dried further under vacuum.

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Drug Development

Coordination Chemistry and Materials Science

The nitrogen atom in the pyridine ring of 3-PPA serves as a Lewis base, making it an excellent ligand for coordinating with metal ions. This property is extensively exploited in the synthesis of coordination polymers and MOFs.[1][2]

-

Coordination Polymers: 3-PPA can be reacted with various metal salts (e.g., AgNO₃, Cu(NO₃)₂, Zn(NO₃)₂) to form new coordination polymers. These materials have potential applications in catalysis, gas storage, and molecular sensing.[1][8]

-

Bidentate Chelating Agent: The molecule can act as a bidentate chelating agent, coordinating to metal ions through both the pyridine nitrogen and the carboxylate oxygen. This is particularly useful for complexing with rare-earth ions like Europium (Eu³⁺) and Terbium (Tb³⁺), leading to enhanced fluorescence, a property valuable in the development of optical materials and bio-imaging probes.[5][8]

Caption: Conceptual diagram of 3-PPA acting as a chelating ligand.

Scaffold in Drug Discovery

Aryl propionic acids are a cornerstone of modern pharmacotherapy, with well-known members including ibuprofen and naproxen.[3] The structural similarity of 3-PPA to this class makes its scaffold a point of significant interest for medicinal chemists. The pyridine ring is a common bioisostere for a phenyl ring, often introduced to modulate properties like solubility, metabolic stability, and receptor binding.

Research into pyridine-based carboxylic acids has identified promising biological activities, including:

-

Anti-inflammatory and Anti-hyperglycemic Effects: Novel derivatives of nicotinic acid (pyridine-3-carboxylic acid) have been synthesized and shown to possess both anti-inflammatory and anti-hyperglycemic properties, indicating the therapeutic potential of this scaffold.[9][10]

-

Drug Carrier Potential: The nicotinic acid backbone has been evaluated as a potential carrier for drugs intended to penetrate the central nervous system, demonstrating good bioavailability characteristics according to Lipinski's "Rule of 5".[11]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is paramount for any application. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Protocol: Purity Determination by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. The following method is a robust starting point for the analysis of 3-PPA.

Instrumentation & Materials:

-

HPLC system with UV detector

-

C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Acetonitrile (HPLC grade)

-

Mobile Phase B: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid)

-

Sample: this compound, accurately weighed and dissolved in mobile phase to ~0.5 mg/mL

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile:Phosphate Buffer.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30 °C.[12]

-

Detection Wavelength: 225 nm.[12]

-

Injection Volume: 10 µL.

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Sample Injection: Inject the prepared sample solution.

-

Data Acquisition: Record the chromatogram for a sufficient runtime (e.g., 10-15 minutes) to allow for the elution of the main peak and any potential impurities.

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the peak can be confirmed by comparing its retention time to that of a certified reference standard.

Caption: Workflow for the QC analysis of 3-PPA by RP-HPLC.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural elucidation. For this compound, ¹H and ¹³C NMR are used to confirm the molecular skeleton. While specific chemical shifts can vary slightly based on the solvent, the expected splitting patterns and integrations are characteristic. For a related compound, 3-phenylpropiolic acid, characteristic aromatic proton signals appear between δ 7.3-7.6 ppm, while carboxylic acid protons are highly deshielded.[13] For 3-PPA, one would expect to see signals corresponding to the three distinct proton environments on the pyridine ring and the two methylene groups of the propyl chain, in addition to the carboxylic acid proton.

Safety, Handling, and Storage Protocols

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: 3-PPA is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2][5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling the compound. If working with fine powder where dust may be generated, use a dust mask (e.g., N95).[5]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area or a chemical fume hood.[5]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from strong oxidizing agents.[5]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[5]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[5]

-

Conclusion and Future Outlook

This compound stands out as a molecule of dual utility. Its predictable coordination chemistry makes it a reliable building block for the rational design of novel materials with tailored optical and catalytic properties. Simultaneously, its place within the broader family of pyridine carboxylic acids and aryl propionic acids marks it as a scaffold of high potential for the development of new therapeutic agents. Future research will likely focus on expanding the library of MOFs and coordination polymers derived from 3-PPA and on the synthesis and biological screening of its derivatives to uncover new pharmacophores for treating a range of diseases, from inflammation to metabolic disorders.

References

- 1. echemi.com [echemi.com]

- 2. This compound 98 3724-19-4 [sigmaaldrich.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-吡啶丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-PYRIDIN-4-YL-PROPIONIC ACID(6318-43-0) 1H NMR spectrum [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 3724-19-4 [chemicalbook.com]

- 9. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 13. rsc.org [rsc.org]

3-pyridin-3-ylpropanoic acid chemical structure

An In-Depth Technical Guide to 3-Pyridin-3-ylpropanoic Acid: Structure, Properties, Synthesis, and Applications

Introduction

3-Pyridin-3-ylpropanoic acid, also known as 3-(3-pyridyl)propionic acid, is a heterocyclic compound that integrates a pyridine ring with a propanoic acid functional group. This unique combination imparts a set of physicochemical properties that make it a valuable molecule in diverse scientific fields. As a bifunctional molecule, it possesses both a basic nitrogen atom within the aromatic pyridine ring and an acidic carboxylic acid group, allowing it to participate in a wide range of chemical reactions. Its structural characteristics make it an important ligand in coordination chemistry and a versatile building block for the synthesis of more complex molecules in drug discovery and materials science. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and key applications for researchers and development professionals.

Molecular Identity and Structure

The foundational aspect of 3-pyridin-3-ylpropanoic acid is its distinct molecular architecture, which dictates its chemical behavior and potential applications.

Chemical Identifiers

A compound's identity is established through standardized nomenclature and registration systems. The key identifiers for 3-pyridin-3-ylpropanoic acid are summarized below.

| Identifier | Value |

| IUPAC Name | 3-pyridin-3-ylpropanoic acid[1] |

| CAS Number | 3724-19-4[1][2] |

| Molecular Formula | C₈H₉NO₂[1] |

| SMILES | C1=CC(=CN=C1)CCC(=O)O[1] |

| InChI | 1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11)[1][2] |

| InChIKey | WDGXIUUWINKTGP-UHFFFAOYSA-N[1][2] |

Structural Representation

The two-dimensional structure illustrates the connectivity of the atoms, showing a propyl carboxylic acid chain attached to the third position of a pyridine ring.

Conformational Analysis

The molecule's three-dimensional shape is characterized by the planarity of the pyridine ring and the flexibility of the propanoic acid side chain. The single bonds in the propyl chain allow for free rotation, leading to various possible conformers in solution. However, in the solid state, its conformation is fixed. Crystal structure analysis reveals that in the crystalline form, molecules assemble into chains through hydrogen bonds between the carboxylic acid proton and the nitrogen atom of the pyridine ring of an adjacent molecule.[3] This intermolecular hydrogen bonding is a key feature influencing its solid-state properties, such as its melting point.

Physicochemical Properties

The physical and chemical properties of 3-pyridin-3-ylpropanoic acid are critical for its handling, formulation, and application.

| Property | Value | Source |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Melting Point | 156-160 °C | [2] |

| XLogP3 (logP) | 0.4 | [1] |

| Appearance | Solid | N/A |

The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (pyridine nitrogen, carbonyl oxygen) suggests moderate solubility in polar solvents, including water, which can be significantly enhanced at pH values above the pKa of the carboxylic acid or below the pKa of the pyridinium ion. The low logP value indicates a hydrophilic character.[1]

Synthesis and Characterization

A reliable synthetic route and robust analytical characterization are paramount for obtaining high-purity material for research and development.

Synthetic Protocol: Catalytic Hydrogenation

A common and efficient method for synthesizing 3-pyridin-3-ylpropanoic acid is through the catalytic hydrogenation of its unsaturated precursor, 3-(3-pyridinyl)acrylic acid.[4] This method is favored for its high yield and clean conversion.

Causality of Experimental Choices:

-

Catalyst : 10% Palladium on carbon (Pd/C) is a standard and highly effective catalyst for the reduction of carbon-carbon double bonds without affecting the aromatic pyridine ring under controlled conditions.

-

Solvent : Ethyl acetate is used as it provides good solubility for the starting material and is relatively inert under hydrogenation conditions.

-

Hydrogen Pressure : Applying hydrogen pressure (e.g., 4 atmospheres) increases the concentration of hydrogen available at the catalyst surface, accelerating the reaction rate.[4]

Step-by-Step Protocol:

-

Reaction Setup : To a hydrogenation vessel, add 3-(3-pyridinyl)acrylic acid (1 equivalent) and 10% Palladium on carbon (typically 10% by weight of the substrate).[4]

-

Solvent Addition : Add a suitable volume of ethyl acetate to dissolve the starting material (e.g., 150 ml for 3 g of substrate).[4]

-

Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 4 atmospheres with hydrogen.[4]

-

Reaction : Shake or stir the mixture vigorously at room temperature for approximately 24 hours to ensure efficient contact between the substrate, catalyst, and hydrogen gas.[4]

-

Work-up : After the reaction is complete, carefully vent the hydrogen gas.

-

Filtration : Filter the reaction mixture through a pad of celite or a similar filtration aid to remove the palladium on carbon catalyst.

-

Concentration : Concentrate the resulting filtrate under reduced pressure (in vacuo) to remove the ethyl acetate.

-

Isolation : The remaining solid is the desired product, 3-pyridin-3-ylpropanoic acid, which can be further purified by recrystallization if necessary.

Workflow for Synthesis and Purification

The overall process from starting material to purified product can be visualized as follows:

Spectroscopic Analysis

Structural confirmation is typically achieved through a combination of spectroscopic methods.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), and two triplet signals for the two methylene (-CH₂-) groups of the propanoic acid chain.

-

¹³C NMR : The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry : Mass spectrometry would confirm the molecular weight of the compound. The NIST Mass Spectrometry Data Center lists GC-MS data for this compound.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum should show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).

Applications in Research and Development

The dual functionality of 3-pyridin-3-ylpropanoic acid makes it a versatile tool in several areas of chemical science.

Coordination Chemistry and Materials Science

3-Pyridin-3-ylpropanoic acid is frequently used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[2][3] The pyridine nitrogen can coordinate to a metal center, while the carboxylate group can bridge to another metal center, enabling the formation of extended 1D, 2D, or 3D structures. It has been used to prepare coordination polymers with various metals, including zinc, cadmium, silver, and copper.[2] Furthermore, it has been employed as a chelating agent for rare-earth ions like Europium (Eu³⁺) and Terbium (Tb³⁺) to enhance their fluorescent properties in sol-gel materials.[2]

Relevance in Medicinal Chemistry

Pyridine-containing scaffolds are ubiquitous in pharmaceuticals due to their ability to improve pharmacokinetic properties and engage in hydrogen bonding with biological targets.[5] Pyridine carboxylic acid isomers have been instrumental in the development of drugs for a wide range of diseases. 3-Pyridin-3-ylpropanoic acid serves as a valuable building block for creating more complex drug candidates. Its propanoic acid tail allows for various synthetic modifications, such as amide bond formation, to attach other pharmacophores, while the pyridine ring can serve as a key interaction point with a target enzyme or receptor. For example, derivatives of pyridine-containing structures have been explored for their potential as antibacterial agents.[5]

Safety and Handling

Proper safety precautions are essential when working with any chemical compound.

Hazard Identification

According to the Globally Harmonized System (GHS), 3-pyridin-3-ylpropanoic acid presents the following hazards:

| GHS Code | Hazard Statement | Signal Word |

| H315 | Causes skin irritation | Warning[1][2] |

| H319 | Causes serious eye irritation | Warning[1][2] |

| H335 | May cause respiratory irritation | Warning[2] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Use a dust mask (type N95 or equivalent) when handling the solid powder.[2]

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified under Storage Class 11 (Combustible Solids).[2]

Conclusion

3-Pyridin-3-ylpropanoic acid is a structurally elegant and chemically versatile molecule. Its well-defined structure, accessible synthesis, and dual functional handles make it a compound of significant interest. For materials scientists, it offers a reliable ligand for constructing novel coordination polymers with tailored properties. For medicinal chemists and drug development professionals, it represents a valuable scaffold and building block for designing next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is the foundation for unlocking its full potential in scientific innovation.

References

- 1. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-吡啶丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-(Pyridin-3-yl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-(pyridin-3-yl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3-yl)propionic acid is a molecule of significant interest in the fields of coordination chemistry and pharmaceutical science. Its structure, featuring both a carboxylic acid group and a pyridine ring, allows it to act as a versatile ligand in the formation of coordination polymers and metal-organic frameworks.[1] Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting and controlling its chemical behavior, designing novel materials, and developing new therapeutic agents. This guide provides an in-depth technical overview of the crystal structure of 3-(pyridin-3-yl)propionic acid, detailing its synthesis, crystallization, and the definitive analysis of its single-crystal X-ray diffraction data.

I. Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

A. Synthesis of 3-(pyridin-3-yl)propionic acid

A common and effective method for the synthesis of 3-(pyridin-3-yl)propionic acid is through the catalytic hydrogenation of 3-(3-pyridinyl)acrylic acid. This reaction reduces the carbon-carbon double bond of the acrylic acid moiety while leaving the pyridine ring intact.

Experimental Protocol: Synthesis of 3-(pyridin-3-yl)propionic acid [2]

-

Reaction Setup: A mixture of 3 g (20 mmol) of 3-(3-pyridinyl)acrylic acid and 0.3 g of 10% palladium on carbon (Pd/C) is prepared in 150 ml of ethyl acetate in a suitable pressure vessel.

-

Hydrogenation: The vessel is charged with hydrogen gas to a pressure of 4 atmospheres.

-

Reaction Execution: The mixture is shaken vigorously for 24 hours to ensure efficient contact between the reactants, catalyst, and hydrogen.

-

Workup:

-

The reaction mixture is carefully filtered to remove the palladium on carbon catalyst.

-

The resulting filtrate is concentrated under reduced pressure (in vacuo) to remove the ethyl acetate solvent.

-

-

Product: The remaining solid is the desired product, 3-(pyridin-3-yl)propionic acid.

B. Crystallization by Slow Evaporation

The formation of single crystals suitable for X-ray diffraction is a critical and often challenging step. For 3-(pyridin-3-yl)propionic acid, the slow evaporation method has proven to be successful.[3] The principle behind this technique is to gradually increase the concentration of the solute in a solution until it reaches a state of supersaturation, from which crystals can nucleate and grow.

Experimental Protocol: Slow Evaporation Crystallization [3][4]

-

Solution Preparation: Dissolve the synthesized 3-(pyridin-3-yl)propionic acid in methanol to create a nearly saturated solution.

-

Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites and hinder the growth of large, well-defined single crystals.

-

Crystallization Vessel: Transfer the clear solution to a clean, small vial (e.g., a test tube or a small beaker).

-

Controlled Evaporation: Cover the opening of the vial with parafilm and puncture a few small holes with a needle. This allows for the slow and controlled evaporation of the methanol.

-

Incubation: Place the vial in a vibration-free environment at ambient temperature.

-

Crystal Growth: Over a period of several hours to days, as the methanol evaporates, the concentration of 3-(pyridin-3-yl)propionic acid will increase, leading to the formation of single crystals.

Caption: Workflow for the synthesis and crystallization of 3-(pyridin-3-yl)propionic acid.

II. Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

A. Data Collection and Processing

A suitable single crystal of 3-(pyridin-3-yl)propionic acid is mounted on a diffractometer and cooled to a low temperature (typically 173 K) to minimize thermal vibrations of the atoms.[3] The crystal is then rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection [3][6]

-

Crystal Mounting: A single crystal of appropriate size (e.g., 0.42 x 0.27 x 0.04 mm) is selected and mounted on a goniometer head.[3]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (173 K) and exposed to monochromatic Mo Kα radiation (λ = 0.71073 Å).[3] A series of diffraction images are collected as the crystal is rotated.

-

Data Integration and Scaling: The collected images are processed to determine the intensities and positions of the diffraction spots. These data are then integrated, scaled, and corrected for various experimental factors to produce a final reflection file.

B. Structure Solution and Refinement

The processed diffraction data are used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve its accuracy.

Workflow: Structure Solution and Refinement

-

Structure Solution: The phase problem is solved using software such as SHELXS97 to obtain an initial electron density map and a preliminary structural model.[3]

-

Model Building: Atoms are identified and assigned in the electron density map.

-

Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined using a least-squares minimization procedure (e.g., with SHELXL97) to achieve the best possible fit between the calculated and observed diffraction data.[3] Hydrogen atoms are typically placed in geometrically calculated positions.[3]

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Caption: The process of determining a crystal structure using X-ray diffraction.

III. The Crystal Structure of 3-(pyridin-3-yl)propionic acid

The single-crystal X-ray diffraction analysis of 3-(pyridin-3-yl)propionic acid reveals a monoclinic crystal system with the space group P2₁/c.[3]

A. Crystallographic Data

The fundamental parameters describing the crystal lattice are summarized in the table below.

| Parameter | Value [3] |

| Chemical Formula | C₈H₉NO₂ |

| Formula Weight | 151.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.7157 (4) Å |

| b | 14.6544 (13) Å |

| c | 7.2993 (6) Å |

| α | 90° |

| β | 92.566 (5)° |

| γ | 90° |

| Volume | 717.64 (10) ų |

| Z | 4 |

| Temperature | 173 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.040 |

| wR-factor | 0.115 |

B. Molecular Structure and Intermolecular Interactions

In the crystalline state, the molecules of 3-(pyridin-3-yl)propionic acid are organized in a specific and repeating pattern, primarily dictated by hydrogen bonding. The carboxylic acid proton forms a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule.[3] This interaction links the molecules into chains.[3] These chains are further interconnected by weaker C-H···O hydrogen bonds, creating a stable three-dimensional network.[3]

Specifically, the molecules assemble into C(8) chains that propagate along the b-axis of the unit cell.[3] This chain formation is a result of the N—H···O hydrogen bonds.[3] Adjacent chains are then linked through weaker C—H···O interactions.[3]

Caption: Schematic of the hydrogen bonding chain in crystalline 3-(pyridin-3-yl)propionic acid.

IV. Conclusion

The determination of the crystal structure of 3-(pyridin-3-yl)propionic acid through single-crystal X-ray diffraction provides invaluable insights into its solid-state architecture. The detailed knowledge of its molecular conformation, packing, and intermolecular interactions, particularly the prominent hydrogen bonding network, is crucial for its application in the rational design of coordination polymers and pharmaceutical co-crystals. This guide has outlined the key experimental procedures and structural features, offering a comprehensive resource for researchers in the field.

References

An In-depth Technical Guide to the Solubility of 3-Pyridinepropionic Acid

Introduction

3-Pyridinepropionic acid (PPA), also known as 3-(3-Pyridyl)propionic acid, is a versatile heterocyclic compound featuring a pyridine ring functionalized with a propionic acid side chain. Its unique bifunctional nature—possessing both a basic nitrogen atom in the aromatic ring and an acidic carboxylic acid group—makes it a valuable building block in pharmaceutical sciences and materials chemistry.[1] Notably, PPA serves as a critical ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][3]

The successful application of this compound hinges on a thorough understanding of its solubility characteristics. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and, in a pharmaceutical context, profoundly impacts a compound's bioavailability and formulation possibilities.[4][5] This guide provides a comprehensive overview of the theoretical and practical aspects of PPA solubility, offering researchers the foundational knowledge and actionable protocols required to effectively utilize this compound in their work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3724-19-4 | [6][7] |

| Molecular Formula | C₈H₉NO₂ | [6] |

| Molecular Weight | 151.16 g/mol | [7] |

| Appearance | Slightly beige or white to almost white crystalline powder | [8][9] |

| Melting Point | 156-160 °C | [7] |

| pKa (Predicted) | 4.20 ± 0.10 | [1] |

| logP (Octanol/Water, Calculated) | 1.099 | [10] |

| logS (Water Solubility, Calculated) | -1.56 (approx. 2.75 g/L) | [10] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | [8] |

| Hydrogen Bond Acceptors | 3 (from pyridine nitrogen and carboxylic oxygens) | [8] |

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound offers competing features that determine its behavior in different solvents.

-

Polar, Protic, and Hydrogen-Bonding Moieties : The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen).

-

Polar, Basic Moiety : The nitrogen atom in the pyridine ring is a lone-pair donor, making it a hydrogen bond acceptor and a site for acid-base reactions.

-

Non-Polar Moiety : The three-carbon aliphatic chain (-CH₂CH₂-) and the aromatic pyridine ring contribute non-polar, hydrophobic character to the molecule.

This amphiphilic nature suggests that PPA will exhibit nuanced solubility across a range of solvents. High solubility is anticipated in polar solvents capable of hydrogen bonding. Furthermore, its solubility in aqueous media is expected to be highly dependent on pH.

pH-Dependent Solubility

As an amphoteric compound, PPA's aqueous solubility can be dramatically increased by adjusting the pH:

-

In Basic Solutions (e.g., 5% NaOH) : The carboxylic acid group (pKa ≈ 4.20) will be deprotonated to form the highly polar and water-soluble pyridylpropionate salt.

-

In Acidic Solutions (e.g., 5% HCl) : The pyridine nitrogen (pKa of pyridine ≈ 5.2) will be protonated to form the pyridinium salt, which is also highly soluble in water.

This behavior is critical for applications involving aqueous reaction media, extractions, and formulation development.

Diagram 1: Solvent Selection Logic for this compound

This diagram illustrates the decision-making process for solvent selection based on the structural characteristics of PPA.

Caption: Logical workflow for selecting a suitable solvent based on PPA's functional groups.

Qualitative and Quantitative Solubility Profile

While precise, experimentally-derived quantitative solubility data for this compound across a wide range of solvents is not extensively published, a qualitative and semi-quantitative profile can be constructed from its known chemical properties and applications.

Table 2: Summary of this compound Solubility

| Solvent Class | Solvent Example(s) | Predicted Solubility | Rationale & Observations | Source(s) |

| Polar Protic | Water | Sparingly Soluble | Capable of H-bonding, but hydrophobic regions limit high solubility at neutral pH. Calculated logS suggests low g/L solubility. | [10] |

| Methanol (MeOH) | Soluble | Used as a reaction solvent for synthesizing coordination polymers with PPA, indicating sufficient solubility. | [2][7][11] | |

| Ethanol (EtOH) | Likely Soluble | Structurally similar to methanol; expected to be a good solvent. | - | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Commercially available as a 10mM solution in DMSO. DMSO is a powerful, polar aprotic solvent. | [12][13] |

| Acetone | Likely Soluble | Polar aprotic solvent; should dissolve PPA to some extent. | - | |

| Non-Polar | Hexane, Toluene | Insoluble to Very Sparingly Soluble | Significant mismatch in polarity ("like dissolves like" principle). | [14] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Very Soluble | Protonation of the pyridine nitrogen forms a highly polar salt. | - |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Very Soluble | Deprotonation of the carboxylic acid forms a highly polar salt. | - |

Note: "Likely Soluble" indicates a strong theoretical basis for solubility, though direct experimental citation is unavailable. Researchers should confirm solubility for their specific application.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is essential. The thermodynamic solubility, determined when a solution is in equilibrium with the solid state, is most accurately measured using the shake-flask method.[5][15]

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is the gold standard for measuring the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[5][16]

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation : Add an excess amount of solid this compound to a glass vial. An amount that is 2-3 times the expected solubility is recommended to ensure undissolved solid remains at equilibrium.[5] For a new solvent, start with approximately 10-20 mg of PPA per 1 mL of solvent.

-

Equilibration : Accurately add a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent to the vial. Cap the vial tightly to prevent solvent evaporation.

-

Agitation : Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium. A period of 24 hours is standard for thermodynamic solubility, though preliminary time-course experiments (e.g., sampling at 4, 8, 24, and 48 hours) are recommended to confirm equilibrium has been reached.[15][17]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle. For more complete separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[4]

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filtration : Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could falsely elevate the measured concentration.[5]

-

Quantification :

-

Prepare a series of accurate dilutions of the filtered, saturated solution using the same solvent.

-

Determine the concentration of PPA in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

A calibration curve must be generated using standards of known PPA concentration prepared in the same solvent.

-

-

Calculation : Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of PPA in that solvent at the specified temperature, typically expressed in mg/mL, µg/mL, or Molarity (mol/L).

Diagram 2: Experimental Workflow for Shake-Flask Solubility Assay

Caption: Step-by-step workflow for the thermodynamic solubility determination using the shake-flask method.

Applications Driven by Solubility Characteristics

The solubility profile of this compound is directly linked to its primary applications.

-

Synthesis of Coordination Polymers : The documented use of methanol as a solvent for the synthesis of new coordination polymers with silver, copper, and zinc salts highlights the sufficient solubility of PPA in this polar protic solvent.[2][11] The reactants can be effectively dissolved to enable the self-assembly of the desired crystalline structures.

-

Pharmaceutical Formulation : For any potential therapeutic application, understanding aqueous solubility is paramount.[4] The low intrinsic solubility in neutral water but high solubility at acidic or basic pH suggests that salt formation could be a viable strategy to develop aqueous formulations or improve oral bioavailability.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][18]

-

Personal Protective Equipment (PPE) : Always handle this compound with appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated area or fume hood.[7]

-

Handling : Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[18]

-

Storage : Store in a tightly closed container in a dry, well-ventilated place.[1]

Conclusion

This compound presents a solubility profile characteristic of an amphiphilic and amphoteric molecule. It is readily soluble in polar organic solvents like methanol and DMSO and exhibits excellent solubility in aqueous acidic and basic solutions due to salt formation. Its intrinsic solubility in neutral water is limited. For researchers in materials science and drug development, this solubility behavior provides both opportunities and constraints. The synthesis of coordination polymers is well-supported by its solubility in alcohols, while pharmaceutical applications would likely require formulation strategies such as salt formation to overcome poor aqueous solubility. The robust experimental protocols provided herein empower researchers to determine precise solubility data tailored to their specific solvent systems and experimental conditions, ensuring a solid foundation for their scientific endeavors.

References

- 1. Cas 3724-19-4,3-Pyridinepropanoicacid | lookchem [lookchem.com]

- 2. This compound | 3724-19-4 [chemicalbook.com]

- 3. 3-吡啶丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. This compound [webbook.nist.gov]

- 7. 3-吡啶丙酸 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. echemi.com [echemi.com]

- 9. 3-(3-Pyridyl)propionic acid, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 10. This compound (CAS 3724-19-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. This compound | 3724-19-4 [chemicalbook.com]

- 12. labsolu.ca [labsolu.ca]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. enamine.net [enamine.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Pyridinepropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridinepropionic acid, a key building block in pharmaceutical synthesis and materials science, exhibits thermal behavior critical to its application and storage. This guide provides a comprehensive analysis of its thermal stability, decomposition pathways, and the analytical methodologies used for its characterization. Drawing upon established principles of thermal analysis and the known degradation patterns of related pyridine and carboxylic acid derivatives, this document serves as a foundational resource for predicting and understanding the thermal liabilities of this important molecule.

Introduction: The Significance of Thermal Stability in the Lifecycle of this compound

This compound is a versatile intermediate utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs) and functional materials. Its chemical structure, featuring both a pyridine ring and a propionic acid side chain, imparts specific reactivity and physical properties. The thermal stability of this compound is a paramount concern throughout its lifecycle, from manufacturing and purification to formulation and long-term storage. Uncontrolled thermal degradation can lead to the formation of impurities, loss of potency, and altered physical properties, thereby compromising the quality, safety, and efficacy of the final product. A thorough understanding of its thermal decomposition is therefore not merely an academic exercise but a critical component of risk management and quality control in a GxP environment.

This guide will delve into the intrinsic thermal properties of this compound, explore its likely degradation mechanisms under thermal stress, and provide detailed protocols for its analytical characterization.

Intrinsic Thermal Properties of this compound

The thermal behavior of a compound is dictated by its molecular structure and intermolecular forces. For this compound, the key thermal events are melting and decomposition.

Melting Point

The melting of a crystalline solid is a first-order phase transition characterized by a specific temperature and enthalpy of fusion. The melting point is a key indicator of purity.

| Property | Value | Source |

| Melting Point | 156-160 °C | --INVALID-LINK-- |

Decomposition Temperature

Beyond its melting point, this compound will undergo irreversible chemical decomposition. The onset of this degradation is a critical parameter for defining safe handling and processing temperatures.

| Property | Value | Source |

| Decomposition Temperature | 232-235 °C (decomposes) | --INVALID-LINK-- |

Postulated Thermal Degradation Pathways

While specific experimental studies on the complete degradation pathway of this compound are not extensively available in public literature, a scientifically sound hypothesis can be constructed based on the known thermal behavior of its constituent functional groups: the pyridine-3-carboxylic acid core and the propionic acid side chain.

Primary Degradation Step: Decarboxylation

The most probable initial step in the thermal degradation of many carboxylic acids is decarboxylation, the loss of carbon dioxide (CO₂). For pyridine carboxylic acids, the ease of decarboxylation is highly dependent on the position of the carboxyl group. Studies have shown that picolinic acid (2-pyridinecarboxylic acid) undergoes decarboxylation more readily than isonicotinic acid (4-pyridinecarboxylic acid).[1] Nicotinic acid (3-pyridinecarboxylic acid), the parent acid of the target molecule, is comparatively more stable towards decarboxylation.[1] This suggests that while decarboxylation is a potential degradation route, it may require higher temperatures for 3-substituted pyridines.

Side-Chain Degradation

The propionic acid side chain introduces additional degradation possibilities. The thermal decomposition of propionic acid itself has been shown to proceed via two main pathways: a second-order reaction yielding methylketene and water, and a first-order reaction producing carbon dioxide, ethane, and ethylene.[2] It is plausible that the side chain of this compound could undergo similar fragmentation.

Pyridine Ring Fragmentation

At higher temperatures, the pyridine ring itself will fragment. The pyrolysis of pyridine is known to produce a complex mixture of products, including hydrogen cyanide (HCN), ammonia (NH₃), and various hydrocarbons.[3]

Based on these considerations, a logical workflow for investigating the degradation of this compound can be proposed.

Caption: Proposed thermal degradation workflow for this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. For identification of the evolved degradation products, coupling these techniques with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) is invaluable.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and quantifying mass loss.

Objective: To determine the onset of thermal decomposition and the percentage of mass loss at different temperatures.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Atmosphere: High-purity nitrogen (or air, to study oxidative degradation) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Calculate the percentage of mass loss for each decomposition step.

-

The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rate.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to detect other thermal events like glass transitions or solid-solid phase transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Evolved Gas Analysis (EGA): TGA-MS or TGA-FTIR

To identify the gaseous products of decomposition, the TGA instrument can be coupled to a mass spectrometer or an FTIR spectrometer.[4][5][6]

Objective: To identify the chemical nature of the volatile species evolved during the thermal decomposition of this compound.

Methodology: The TGA protocol is followed as described above. The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

-

TGA-MS: The mass spectrometer will provide mass-to-charge ratio (m/z) data for the evolved gases, allowing for the identification of fragments and small molecules like CO₂, H₂O, HCN, and simple hydrocarbons. The NIST mass spectrum for this compound shows characteristic fragments that can be used as a reference.[7]

-

TGA-FTIR: The FTIR spectrometer will provide an infrared spectrum of the evolved gas mixture, allowing for the identification of functional groups and specific molecules with characteristic IR absorptions (e.g., the strong absorption of CO₂ around 2350 cm⁻¹).

Caption: Experimental workflow for the thermal analysis of this compound.

Summary of Key Thermal Data

The following table summarizes the key thermal properties of this compound based on available data and the expected outcomes of the described experimental protocols.

| Parameter | Technique | Expected Value / Information |

| Melting Point (Tm) | DSC | ~156-160 °C |

| Enthalpy of Fusion (ΔHfus) | DSC | Quantitative value in J/g or kJ/mol |

| Onset of Decomposition (Tonset) | TGA | ~232-235 °C |

| Mass Loss Profile | TGA | Multi-step or single-step decomposition profile |

| Evolved Gases | TGA-MS / TGA-FTIR | CO₂, H₂O, potentially HCN, NH₃, and hydrocarbon fragments |

Conclusion and Best Practices

This compound is a thermally stable solid up to its melting point, with decomposition commencing around 232-235 °C. The degradation is likely to proceed via a complex mechanism involving decarboxylation, side-chain fragmentation, and eventual pyridine ring cleavage at higher temperatures.

Best Practices for Handling and Storage:

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources.

-

Processing: Avoid prolonged exposure to temperatures approaching the decomposition point. For processes like drying or milling, careful temperature control is essential.

-

Formulation: The thermal stability profile should be considered when selecting excipients and manufacturing processes for drug products containing this compound or its derivatives. Compatibility studies with excipients at elevated temperatures are recommended.

By adhering to these guidelines and utilizing the analytical techniques outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and quality of this compound throughout its lifecycle.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. The thermal decomposition of propionic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. EGA - EAG Laboratories [eag.com]

- 5. rigaku.com [rigaku.com]

- 6. measurlabs.com [measurlabs.com]

- 7. This compound [webbook.nist.gov]

The Strategic Utility of 3-Pyridinepropionic Acid in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

As a cornerstone building block in synthetic chemistry, 3-Pyridinepropionic acid (PPA) offers a unique combination of a nucleophilic aromatic nitrogen atom and a modifiable carboxylic acid moiety. This dual functionality, housed within a stable and readily available scaffold, makes it an invaluable precursor for constructing complex molecular architectures, particularly in the realms of pharmaceutical development and materials science. This guide provides an in-depth exploration of PPA's core reactivity, offering field-proven insights into its application and detailed protocols for its strategic deployment in organic synthesis.

Physicochemical Properties and Strategic Considerations

Before delving into synthetic transformations, it is crucial to understand the inherent properties of PPA that dictate its reactivity and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Appearance | Slightly beige crystalline powder | [2] |

| Melting Point | 156-160 °C | |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 50.2 Ų | [2] |

| CAS Number | 3724-19-4 | [2][3] |

The pyridine nitrogen (pKa ≈ 5.2) can act as a base or a nucleophile and can be protonated under acidic conditions, which can influence the reactivity of the entire molecule. The carboxylic acid group provides a primary handle for a host of transformations, most notably esterification and amide bond formation.

Core Transformations of the Carboxylic Acid Moiety

The propionic acid side chain is the primary site of synthetic manipulation. Its conversion into esters and amides is fundamental to the construction of advanced intermediates and active pharmaceutical ingredients (APIs).

Esterification: The Fischer-Speier Approach

Fischer-Speier esterification is a classic, acid-catalyzed method that remains a robust and scalable choice for converting PPA to its corresponding esters. The reaction is an equilibrium process; therefore, to ensure high conversion, it is necessary to either use a large excess of the alcohol or remove water as it is formed.[4]

The causality behind this choice is straightforward: protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄) renders the carbonyl carbon significantly more electrophilic, facilitating nucleophilic attack by the alcohol.[4][5] The use of a Dean-Stark apparatus or a water-immiscible solvent like toluene is a field-proven technique to drive the equilibrium toward the product.[5]

Protocol 1: General Fischer Esterification of this compound

-

Objective: To synthesize the methyl ester of this compound.

-

Rationale: This protocol uses a large excess of the alcohol (methanol) to drive the equilibrium, a common strategy when the alcohol is inexpensive and readily available.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with cooling.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester.

-

Purify the product via column chromatography or vacuum distillation.

-

Amide Bond Formation: The Art of Amine Coupling

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[6] Direct condensation of PPA with an amine is thermally demanding and inefficient. Therefore, the carboxylic acid must first be activated. A plethora of coupling reagents are available, and the choice is dictated by the substrate's sensitivity to racemization, the amine's nucleophilicity, and desired workup conditions.

For PPA, a common and effective method involves the use of carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP).

Mechanism of EDC/DMAP Coupling

Caption: EDC/DMAP-mediated amide coupling workflow.